![molecular formula C7H14Cl2N4O B1378724 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride CAS No. 1798032-54-8](/img/structure/B1378724.png)
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride
Overview
Description
The compound “1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride” is a chemical with the CAS Number 1798032-54-8 . It has a molecular weight of 241.12 . The IUPAC name for this compound is 1-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)ethan-1-ol dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N4O.2ClH/c1-5(12)7-4-11(10-9-7)6-2-8-3-6;;/h4-6,8,12H,2-3H2,1H3;2*1H . This code provides a detailed description of the molecule’s structure.Scientific Research Applications
Synthesis and Anti-Tubercular Activity
Research focused on azetidinone derivatives, including those incorporating 1,2,4-triazole, has demonstrated significant potential in anti-tubercular activity. Novel azetidinone analogues were synthesized and evaluated against Mycobacterium tuberculosis, showing promising results, particularly for 3-nitro and 4-methoxy benzaldehyde analogues. This suggests a potential pathway for developing new anti-tubercular agents (Thomas, George, & Harindran, 2014).
Antifungal Activity
1,2,3-Triazoles, including derivatives similar to the compound , have been extensively studied for their biological activities, particularly their antifungal properties. The synthesis of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and their evaluation against various Candida species revealed significant antifungal potential. Specific halogen-substituted triazole compounds exhibited noteworthy antifungal profiles, indicating the possibility of further structural modifications to enhance drug efficacy (Lima-Neto et al., 2012).
Insecticidal Agents
A green synthesis approach for 1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones explored their potential as insecticidal agents. The compounds showed promising results against Periplaneta americana, indicating the potential application of such derivatives in developing new insecticidal compounds (Jain, Sharma, & Kumar, 2013).
Antibacterial Agents
Further research into azetidinone derivatives, incorporating various functional groups, has demonstrated significant antibacterial activity. The synthesis of new azetidinone compounds from Schiff bases of 5-phenyltetrazole showed considerable efficacy against tested bacterial and fungal strains, suggesting their potential as antibacterial agents (Mohite & Bhaskar, 2011).
Safety And Hazards
properties
IUPAC Name |
1-[1-(azetidin-3-yl)triazol-4-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-5(12)7-4-11(10-9-7)6-2-8-3-6;;/h4-6,8,12H,2-3H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHNFPRSNKGNHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2CNC2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



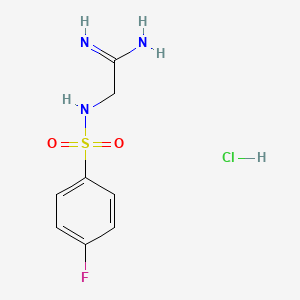
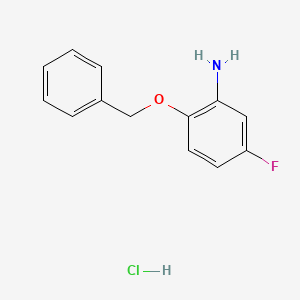
![2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride](/img/structure/B1378643.png)
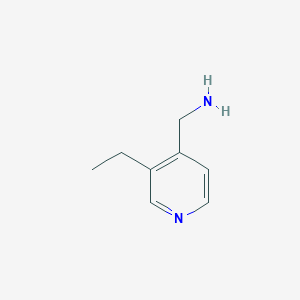
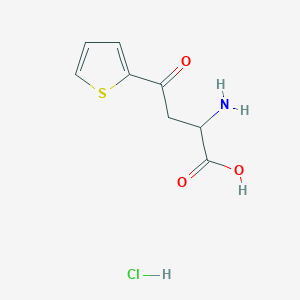
![3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378652.png)
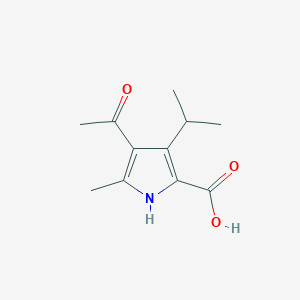
![2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride](/img/structure/B1378654.png)
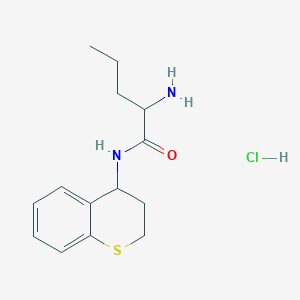
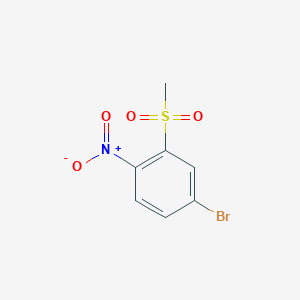
![3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378659.png)
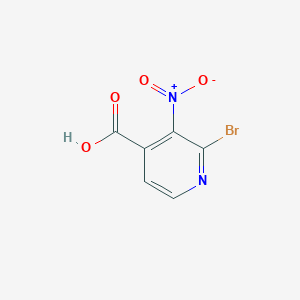
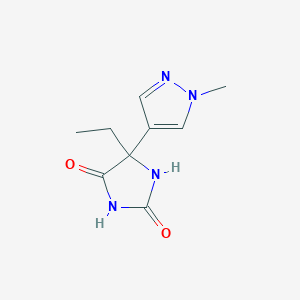
![[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1378663.png)